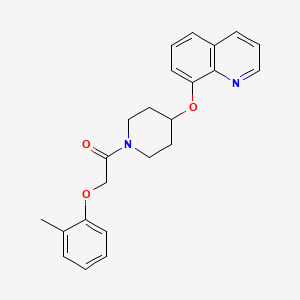

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-17-6-2-3-9-20(17)27-16-22(26)25-14-11-19(12-15-25)28-21-10-4-7-18-8-5-13-24-23(18)21/h2-10,13,19H,11-12,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSGZSSIFYUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of quinolin-8-ol. This intermediate is then reacted with piperidine to form the piperidin-1-yl derivative. Subsequently, the o-tolyloxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

Reduction: Reduction reactions can be employed to modify the compound's structure, typically reducing nitro groups to amines.

Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace existing groups on the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as sodium hydride (NaH) and amines are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infections and cancer.

Industry: The compound's metal chelating properties make it useful in catalysis and material science.

Mechanism of Action

The mechanism by which 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone and its analogs:

*Estimated based on analogs; exact data unavailable.

Functional Group Impact on Properties

- Quinolin-8-yloxy vs. Pyrimidinyl/Indole Substituents: Quinoline derivatives exhibit strong π-π stacking and hydrogen-bonding capabilities, favoring interactions with aromatic residues in enzymes or receptors . In contrast, pyrimidinyl (e.g., 5-fluoropyrimidin-2-yl in ) or indole groups () introduce varied electronic profiles, altering target selectivity.

- 3-Trifluoromethylphenyl (): The CF₃ group enhances lipophilicity and resistance to oxidative metabolism, improving bioavailability .

Piperidine/Piperazine Derivatives : Substituents like 2,4-dimethylpiperazine () introduce basic nitrogen atoms, improving water solubility and pharmacokinetics. Methylation on piperidine () may modulate blood-brain barrier penetration .

Biological Activity

The compound 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cardiovascular effects. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into its key functional groups:

- Quinoline moiety : Known for its diverse biological activities.

- Piperidine ring : Often associated with pharmacological properties.

- Ethanone group : Contributes to the overall reactivity and interaction with biological targets.

Research indicates that compounds with a quinoline structure often interact with various receptors in the central nervous system (CNS). Specifically, the introduction of the piperidine ring enhances binding affinity to dopamine receptors, which is crucial for neuroprotective effects. The compound's design suggests it may function as a dopamine D2/D3 receptor agonist , which could be beneficial in treating conditions such as Parkinson’s disease (PD) by modulating dopaminergic signaling pathways.

Neuroprotective Effects

A study exploring similar quinoline derivatives demonstrated significant neuroprotective properties attributed to their ability to reduce oxidative stress through metal chelation. This mechanism is particularly relevant in PD, where iron accumulation exacerbates neuronal damage. The introduction of an 8-hydroxyquinoline moiety has been shown to maintain high affinity for D2/D3 receptors while providing antioxidant effects .

Cardiovascular Activity

Inotropic and vasodilatory effects have been observed in related compounds when tested in animal models. For instance, a series of quinoline derivatives exhibited positive inotropic effects on isolated rat hearts, indicating potential therapeutic benefits for heart failure management . The vasodilatory activity was more pronounced in some derivatives, suggesting that modifications to the quinoline structure can enhance cardiovascular effects.

Case Studies and Research Evidence

In Vitro Studies

In vitro assays have shown that quinoline derivatives can inhibit specific enzymes linked to neurodegenerative processes. For example, compounds similar to This compound were evaluated for their ability to modulate nitric oxide production, an important factor in neuroinflammation .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone?

Acylation reactions and coupling strategies are commonly employed. For example:

- Step 1 : Prepare the piperidinyl-quinoline intermediate via nucleophilic substitution between 8-hydroxyquinoline and 4-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduce the o-tolyloxy group via a Williamson ether synthesis, using o-cresol and a halogenated ethanone derivative .

- Step 3 : Optimize yields by employing catalysts like p-toluenesulfonic acid (PTSA) in solvent-free or solid-state conditions to enhance reaction efficiency .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .

- Safety : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Monitor degradation using HPLC if stored >6 months .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

- GC-MS/HPLC-MS : Verify molecular ion peaks (e.g., m/z ≈ 394 for [M+H]⁺) and purity (>95%) .

- ¹H/¹³C NMR : Assign signals for the quinoline (δ 8.5–9.0 ppm), piperidine (δ 2.5–3.5 ppm), and o-tolyloxy (δ 6.8–7.2 ppm) moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Degradation Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed ethanone derivatives) that may confound bioactivity results .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent polarity or temperature .

Q. What computational methods are used to predict the biological activity of quinoline derivatives?

- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using software like AutoDock Vina to predict binding affinities .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking predictions .

Q. How to design experiments to evaluate the structure-activity relationship (SAR) of modifications on the quinoline ring?

- Isosteric Replacements : Substitute the quinoline oxygen with sulfur or CF₃ groups to study electronic effects on bioactivity .

- Positional Scanning : Synthesize analogs with substituents at the 2-, 4-, or 6-positions of the quinoline ring and test against bacterial/viral targets .

- Dose-Response Assays : Use IC₅₀/EC₅₀ values to quantify potency shifts caused by structural modifications .

Methodological Notes

- Synthesis Optimization : Pilot reactions should include controls (e.g., catalyst-free conditions) to isolate side products .

- Data Validation : Cross-validate computational predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

- Ethical Compliance : Adhere to institutional guidelines for toxicity testing, particularly for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.